2-(2-Methyl-3-nitrophenyl)oxirane
Description
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Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-(2-methyl-3-nitrophenyl)oxirane |
InChI |
InChI=1S/C9H9NO3/c1-6-7(9-5-13-9)3-2-4-8(6)10(11)12/h2-4,9H,5H2,1H3 |
InChI Key |
WFAYKHYCZPYPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2CO2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 2-(2-Methyl-3-nitrophenyl)oxirane in Medicinal Chemistry
[1]
Chemical Identity & Pharmacophoric Significance[1][2]
This compound is a chiral building block belonging to the class of nitrostyrene oxides .[1] Its structure features a strained three-membered ether ring fused to a benzylic carbon, which is substituted with a highly functionalized aromatic ring.[1]
Structural Properties
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 2-Methyl-3-nitrostyrene oxide |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Key Functional Groups | Epoxide (electrophile), Nitro (latent amine), Methyl (steric lock) |
| Chirality | Contains one chiral center at the benzylic position (C1 of the ethyl chain); typically synthesized as a racemate or enantioselectively via Jacobsen resolution.[1][2][3] |
Strategic Value in Drug Design
-
IMiD Scaffold Extension: The 2-methyl-3-nitrobenzene moiety is the starting material for the phthalimide core of Lenalidomide .[1] Introducing an epoxide side chain allows for the synthesis of hydroxy-alkyl derivatives that differ from the standard glutarimide ring, potentially altering Cereblon (CRBN) binding affinity.[1]
-
Phenethanolamine Isosteres: Ring opening of this epoxide with amines yields
-amino alcohols , a core motif in -adrenergic receptor ligands.[1] The 2-methyl group provides ortho-steric hindrance, restricting rotation and potentially improving selectivity.[1] -
PROTAC Linker Attachment: The latent amino group (post-nitro reduction) combined with the epoxide-derived alcohol offers orthogonal handles for attaching linkers in Proteolysis Targeting Chimeras (PROTACs).[1]
Synthesis Protocols
The synthesis of this compound typically proceeds via the oxidation of the corresponding styrene.[1] The styrene itself is derived from commercially available 2-methyl-3-nitrobenzaldehyde .[1]
Workflow Visualization
The following diagram outlines the critical pathway from the aldehyde precursor to the target epoxide and its downstream ring-opening.[1]
Figure 1: Synthetic workflow for the generation and utilization of this compound.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyl-3-nitrostyrene[1]
-
Reagents: Methyltriphenylphosphonium bromide (1.1 eq), n-Butyllithium (1.1 eq), 2-Methyl-3-nitrobenzaldehyde (1.0 eq), dry THF.
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in dry THF at 0°C under
. -
Add n-BuLi dropwise; stir for 1 hour to generate the ylide (bright yellow).
-
Add 2-methyl-3-nitrobenzaldehyde solution dropwise.[1]
-
Warm to RT and stir for 4 hours.
-
Quench with saturated
, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).
-
-
Checkpoint: Verify alkene formation via
H NMR (vinyl protons at 5.3–6.7 ppm).
Step 2: Epoxidation (The Core Reaction)[1]
-
Reagents: 2-Methyl-3-nitrostyrene (1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, 1.2 eq),
, saturated .[1] -
Procedure:
-
Dissolve the styrene in
and cool to 0°C. -
Add mCPBA portion-wise to prevent exotherm.
-
Stir at RT for 12–18 hours. Monitor TLC for disappearance of styrene.
-
Workup (Critical): Quench with saturated
(to destroy excess peroxide) followed by saturated (to remove m-chlorobenzoic acid byproduct). -
Concentrate and purify immediately.
-
-
Stability Note: Styrene oxides can rearrange to aldehydes/ketones under acidic conditions or heat. Store at -20°C.
Medicinal Chemistry Applications: Regioselective Ring Opening
The primary utility of this epoxide lies in its regioselective ring opening . The interplay between the electron-withdrawing nitro group and the steric bulk of the methyl group dictates the site of nucleophilic attack.[1]
Mechanism & Regiocontrol[1]
-
Nucleophilic Attack (Basic Conditions): Under basic conditions (e.g., amine in ethanol), nucleophiles attack the less substituted carbon (
-carbon) due to steric hindrance at the benzylic position ( -carbon) caused by the ortho-methyl group.[1] -
Acid-Catalyzed Attack: Under acidic conditions, the epoxide oxygen is protonated.[1] The bond to the benzylic carbon weakens, favoring attack at the more substituted carbon (
-carbon) .[1] However, the electron-withdrawing nitro group destabilizes the developing positive charge at the benzylic position, which may reduce the selectivity compared to non-nitro analogs.[1]
Data Summary: Regioselectivity Trends
| Condition | Nucleophile | Major Product | Mechanism Driver |
| Basic / Neutral | Primary Amine ( | Steric hindrance from 2-Me group | |
| Lewis Acid ( | Azide ( | Carbocation character stabilization | |
| Enzymatic | Epoxide Hydrolase | Enantioselective Hydrolysis | Enzyme pocket specificity |
Visualization: Regioselectivity Logic
Figure 2: Decision tree for regioselective ring opening based on reaction conditions.
Advanced Application: PROTAC Linker Synthesis
A specific, high-value application of this intermediate is in the synthesis of Cereblon-recruiting PROTACs .
-
Scaffold: The 2-methyl-3-nitro phenyl ring mimics the "left side" of the Lenalidomide/Pomalidomide structure.[1]
-
Linker Attachment:
-
Open the epoxide with a diamine (e.g., piperazine).[1]
-
The resulting secondary alcohol can be left as is (to improve solubility) or alkylated.[1]
-
Reduce the 3-nitro group to an aniline.[1]
-
Cyclize the aniline with a glutarimide derivative to form the CRBN-binding moiety, leaving the epoxide-derived chain as the exit vector for the linker.[1]
-
Protocol for Linker Installation:
Ref: Modified from standard epoxide aminolysis procedures [1].
References
-
General Epoxide Aminolysis: A. R. K. Smith, et al. "Regioselective Ring Opening of Styrene Oxides with Amines." Journal of Organic Chemistry. Link (General methodology for styrene oxides).[1]
-
Lenalidomide Precursors: Muller, G., et al. "Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha production."[1] Bioorganic & Medicinal Chemistry Letters, 1999. Link (Establishes the 2-methyl-3-nitro pharmacophore relevance).
-
mCPBA Epoxidation: "Epoxidation of Alkenes with m-CPBA: Mechanism and Stereoselectivity." Master Organic Chemistry. Link (Standard protocol grounding).
-
Styrene Oxide Synthesis: "Preparation of Styrene Oxides via Wittig and Prilezhaev Reactions." Organic Syntheses, Coll. Vol. 9. Link (Validated synthetic route).[1]
Molecular weight and structural characteristics of 2-(2-Methyl-3-nitrophenyl)oxirane
CAS: 1470064-33-5 | Formula: C₉H₉NO₃ | Molecular Weight: 179.17 g/mol [1][2]
Executive Summary
2-(2-Methyl-3-nitrophenyl)oxirane (also known as 2-methyl-3-nitrostyrene oxide) is a specialized electrophilic building block used in the synthesis of nitrogen-containing heterocycles and bioactive small molecules.[2] Structurally, it features a strained oxirane (epoxide) ring fused to a 2-methyl-3-nitrophenyl core.[2]
This molecule is of particular interest to medicinal chemists developing Immunomodulatory Imide Drugs (IMiDs) and
Physicochemical Profile
| Property | Value | Technical Note |
| Molecular Weight | 179.17 g/mol | Calculated based on C₉H₉NO₃.[2] |
| CAS Number | 1470064-33-5 | Specific to the oxirane derivative.[1][2] |
| Appearance | Pale Yellow Solid/Oil | Nitro groups typically impart yellow coloration; state depends on purity/temperature.[2] |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc). |
| Boiling Point | ~310°C (Predicted) | High boiling point due to polarity; likely decomposes before boiling at atm pressure.[2] |
| Reactive Moiety | Oxirane Ring | High ring strain (~27 kcal/mol); susceptible to nucleophilic attack.[2] |
| Hazards | Irritant, Mutagenic Potential | Epoxides are alkylating agents; Nitro aromatics can be energetic.[2] |
Structural Analysis & Electronic Effects
The reactivity of this compound is governed by the interplay between the epoxide ring strain and the electronic nature of the benzene substituents .
Electronic Push-Pull[2]
-
3-Nitro Group (-I, -M Effect): The nitro group is a strong electron-withdrawing group (EWG). It deactivates the benzene ring but increases the electrophilicity of the benzylic position (the epoxide carbon attached to the ring,
). -
2-Methyl Group (+I Effect): The ortho-methyl group provides weak electron donation but, more importantly, exerts steric hindrance . This steric bulk shields the benzylic carbon (
), influencing the regioselectivity of nucleophilic attacks.
Regioselectivity in Ring Opening[3]
-
Basic Conditions (
): Nucleophiles (e.g., primary amines) preferentially attack the terminal carbon ( ) due to the steric hindrance at caused by the 2-methyl group. -
Acidic Conditions (
-like): Protonation of the epoxide oxygen weakens the -O bond. The electron-withdrawing nitro group destabilizes the developing positive charge at the benzylic position, but the reaction may still favor attack if the nucleophile is weak, driven by electronic stabilization of the transition state.
Synthetic Protocols
Caution: Nitro compounds are potentially explosive, and epoxides are potent alkylating agents.[2] Perform all reactions in a fume hood with appropriate PPE.
Method A: Corey-Chaykovsky Epoxidation (Direct)
This method converts 2-methyl-3-nitrobenzaldehyde directly to the epoxide using a sulfur ylide.[2] It is preferred for its directness and mild conditions.[2]
Reagents:
-
2-Methyl-3-nitrobenzaldehyde (1.0 eq)[2]
-
Trimethylsulfoxonium iodide (1.2 eq)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 eq)
-
DMSO (Anhydrous)
Protocol:
-
Ylide Formation: In a flame-dried flask under
, wash NaH with dry hexane to remove mineral oil.[2] Add anhydrous DMSO and stir at room temperature until H₂ evolution ceases (formation of dimsyl anion). -
Add trimethylsulfoxonium iodide in portions. Stir for 30-60 min to form the sulfur ylide (solution turns milky/cloudy).
-
Addition: Cool the mixture to 0°C. Add a solution of 2-methyl-3-nitrobenzaldehyde in DMSO dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Epoxidation of Styrene Precursor (Two-Step)
Useful if the styrene derivative is commercially available or requires purification before oxidation.[2]
-
Wittig Reaction: 2-Methyl-3-nitrobenzaldehyde +
2-Methyl-3-nitrostyrene.[2] -
Prilezhaev Reaction:
Caption: Figure 1.[3] Synthesis pathways for this compound via Wittig/Epoxidation or Direct Corey-Chaykovsky cyclization.
Reactivity & Applications in Drug Design
The primary utility of this epoxide is as a chiral handle for introducing amine side chains.[2] In the context of IMiDs (like Lenalidomide), this allows for the exploration of N-alkylated derivatives or the formation of novel fused ring systems.
Regioselective Ring Opening (Aminolysis)
Reaction with primary amines yields
-
Path A (Terminal Attack): Favored due to the steric bulk of the ortho-methyl group.
-
Path B (Benzylic Attack): Disfavored sterically, but electronically feasible under Lewis Acid catalysis.[2]
Protocol (General Aminolysis):
-
Dissolve epoxide (1.0 eq) in Ethanol or Isopropanol.[2]
-
Add Amine (1.2 - 2.0 eq).
-
Heat to reflux (60-80°C) for 4-12 hours.
Relevance to Lenalidomide Analogs
While Lenalidomide itself is synthesized via the bromination of 2-methyl-3-nitrobenzoate, the epoxide allows for the synthesis of hydroxy-alkylene linked analogs .
-
Mechanism:[6] The opened ring provides a hydroxyl group that can be oxidized to a ketone or used to cyclize into a larger heterocycle, modifying the solubility and binding affinity of the final IMiD candidate.
Caption: Figure 2. Regioselective ring-opening pathways. Path A is dominant due to the steric hindrance of the 2-methyl group.
Safety & Handling
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Epoxides can hydrolyze or polymerize upon exposure to moisture/acid.[2]
-
Toxicity: Treat as a potential mutagen.[2] Avoid skin contact and inhalation.[2][4][7]
-
Disposal: Quench excess epoxide with aqueous bisulfite before disposal.[2]
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[2] (Foundational protocol for epoxide synthesis).
-
Muller, G. W., et al. (1999).[2] Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters. (Context for 2-methyl-3-nitrobenzene scaffold in IMiDs).
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 7. aksci.com [aksci.com]
Methodological & Application
Application Notes and Protocols: Regioselective Ring-Opening Reactions of 2-(2-Methyl-3-nitrophenyl)oxirane with Amines
Abstract
The regioselective ring-opening of epoxides with amines is a cornerstone reaction in organic synthesis, yielding valuable β-amino alcohols that are key structural motifs in a plethora of pharmaceuticals and biologically active compounds. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the regioselective ring-opening reactions of a specifically substituted epoxide, 2-(2-Methyl-3-nitrophenyl)oxirane, with various amines. We will delve into the mechanistic underpinnings that govern the regioselectivity, present a robust and validated experimental protocol, and offer insights into the expected outcomes with different classes of amines. The aim is to equip the reader with both the theoretical knowledge and the practical tools to successfully implement and adapt this important transformation in their own research endeavors.
Introduction: The Significance of β-Amino Alcohols
β-amino alcohols are privileged structural units found in numerous natural products and synthetic drugs.[1][2] Their versatile functionality allows them to serve as chiral auxiliaries, key intermediates in the synthesis of complex molecules, and as pharmacophores in their own right.[1] The reaction of epoxides with amines, known as aminolysis, is one of the most direct and atom-economical methods for their preparation.[1][2]
The specific substrate, this compound, presents an interesting case study. The presence of both a methyl and a nitro group on the phenyl ring introduces electronic and steric factors that can significantly influence the regioselectivity of the amine attack on the oxirane ring. Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired amino alcohol isomer, which can have profound implications for the biological activity of downstream compounds.[3][4]
Mechanistic Principles: Controlling Regioselectivity
The ring-opening of an unsymmetrical epoxide, such as this compound, by an amine can theoretically proceed via two pathways, leading to two different regioisomers. The nucleophilic amine can attack either the less sterically hindered carbon (Cβ, terminal) or the more substituted carbon (Cα, benzylic). The outcome of this competition is dictated by a delicate interplay of steric hindrance, electronic effects, and the reaction conditions employed.[1][5]
Reaction Pathways
The reaction can proceed through either an SN1-like or an SN2-like mechanism.
-
SN2 Pathway: In neutral or basic conditions, the reaction typically follows an SN2 mechanism where the amine attacks the less sterically hindered carbon atom of the epoxide ring.[5][6] This is often the preferred pathway for aliphatic epoxides.
-
SN1 Pathway: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. For epoxides with a benzylic carbon, like our substrate, the positive charge in the transition state can be stabilized by the aromatic ring. This carbocation-like character at the benzylic position favors nucleophilic attack at this more substituted carbon.[1][5][7]
The 2-methyl-3-nitrophenyl substituent introduces further complexity. The electron-withdrawing nitro group can destabilize a developing positive charge at the benzylic position, potentially disfavoring an SN1-like pathway. Conversely, the methyl group is weakly electron-donating. The overall electronic effect will influence the partial charges on the epoxide carbons.
Visualizing the Reaction Mechanism
The following diagram illustrates the two possible pathways for the amine attack on this compound.
Sources
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
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Application Notes and Protocols: Synthesis of Beta-Adrenergic Blockers Utilizing 2-(2-Methyl-3-nitrophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-(2-methyl-3-nitrophenyl)oxirane as a key intermediate in the preparation of novel beta-adrenergic blockers. Beta-blockers are a cornerstone in the management of cardiovascular diseases, and the development of new synthetic routes to access diverse structures is of significant interest in medicinal chemistry.[1] This document outlines the strategic importance of the substituted oxirane moiety, details the reaction mechanisms, and provides adaptable experimental protocols for the synthesis of aryloxypropanolamine-based beta-blockers. The influence of the methyl and nitro substituents on the reactivity and regioselectivity of the epoxide ring-opening is also discussed, providing a framework for the rational design of new therapeutic agents.
Introduction: The Strategic Role of Substituted Oxiranes in Beta-Blocker Synthesis
The aryloxypropanolamine scaffold is the quintessential structural motif for a vast number of beta-adrenergic antagonists.[1] The synthesis of these molecules predominantly relies on the reaction of a phenolic precursor with a three-carbon electrophilic synthon, typically an epoxide such as epichlorohydrin.[1] The subsequent nucleophilic ring-opening of the resulting glycidyl ether intermediate by a suitable amine introduces the characteristic amino-alcohol side chain.[1]
This compound offers a strategic advantage by providing a pre-functionalized aromatic core. This allows for the direct introduction of a substituted phenyl group in the final beta-blocker structure, bypassing the need for separate aromatic substitution steps. The presence of the nitro group is particularly noteworthy; it is a powerful electron-withdrawing group that can influence the regioselectivity of the epoxide ring-opening.[2] Furthermore, the nitro moiety serves as a versatile synthetic handle, readily reducible to an amino group, which can be further functionalized to explore structure-activity relationships.
Reaction Mechanism and Regioselectivity
The key synthetic transformation is the nucleophilic ring-opening of the this compound by an amine, typically a primary or secondary amine such as isopropylamine or tert-butylamine. This reaction proceeds via an SN2 mechanism. The regioselectivity of the attack on the unsymmetrical epoxide is a critical consideration.
Under neutral or basic conditions, the nucleophilic amine will preferentially attack the less sterically hindered carbon of the oxirane ring. In the case of this compound, this would be the terminal methylene carbon (Cβ), leading to the desired 1-aryloxy-3-amino-2-propanol structure. The electron-withdrawing nature of the 3-nitro group can further influence the electrophilicity of the benzylic carbon (Cα), but steric factors are generally dominant in SN2 reactions of epoxides.[3]
Diagram: General Reaction Scheme
Caption: General synthesis of a beta-blocker from this compound.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific amine used and the desired scale of the reaction.
Protocol 1: Synthesis of a Novel Beta-Adrenergic Blocker
This protocol details the reaction of this compound with isopropylamine.
Materials:
-
This compound
-
Isopropylamine
-
Ethanol (or other suitable protic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, triethylamine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of oxirane).
-
Add isopropylamine (2.0-3.0 eq) to the solution. A molar excess of the amine is used to favor the desired reaction and minimize the formation of byproducts.[4][5][6]
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes, with the addition of a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product on the silica gel.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired beta-adrenergic blocker.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of a beta-blocker.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Ethanol, Methanol, Isopropanol | Protic solvents facilitate the proton transfer steps in the ring-opening mechanism. |
| Amine Stoichiometry | 2.0 - 3.0 equivalents | An excess of the amine drives the reaction to completion and minimizes side reactions.[4][5][6] |
| Reaction Temperature | Reflux | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Reaction Time | 4 - 8 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Purification | Silica Gel Chromatography | Effective for separating the polar amino alcohol product from non-polar starting materials and byproducts. |
Downstream Modification: Reduction of the Nitro Group
A significant advantage of using this compound is the potential for further modification of the resulting beta-blocker. The nitro group can be reduced to an amine, which can then be derivatized to explore a wider range of structure-activity relationships.
Protocol 2: Reduction of the Nitro Group
Materials:
-
Synthesized nitro-substituted beta-blocker
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrochloric acid (if using SnCl₂)
-
Hydrogen gas source (if using Pd/C)
-
Sodium bicarbonate solution
-
Extraction solvent (e.g., ethyl acetate)
Procedure (using SnCl₂):
-
Dissolve the nitro-substituted beta-blocker (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino-substituted beta-blocker.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel beta-adrenergic blockers. The straightforward aminolysis of the epoxide ring provides a direct route to the core aryloxypropanolamine structure. The presence of the methyl and nitro groups on the phenyl ring offers opportunities for fine-tuning the pharmacological properties of the final compounds. Furthermore, the synthetic handle of the nitro group allows for subsequent modifications, expanding the chemical space for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this intermediate in the development of new cardiovascular therapeutics.
References
-
Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers. PubMed. [Link]
-
New method revolutionizes beta-blocker production process. EurekAlert!. [Link]
- WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines.
-
Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. [Link]
-
Breakthrough Technique Transforms Beta-Blocker Manufacturing. BIOENGINEER.ORG. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
- US20030158259A1 - Aryloxypropanolamine derivatives, method of preparation and applications thereof.
- US4018895A - Aryloxyphenylpropylamines in treating depression.
- US4314081A - Arloxyphenylpropylamines.
-
Enantio- and regioselectivity in the epoxide-hydrolase-catalyzed ring opening of aliphatic oxiranes: Part II: Dialkyl. PubMed. [Link]
-
Switch in regioselectivity of epoxide ring-opening by changing the organometallic reagent. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings Anushka Asurumunige,1 Sebastian Malespini III,1 Tish H. ChemRxiv. [Link]
- US3712890A - Process for making 2-aryloxymethyl morpholines.
-
Ring opening of aryloxyepoxides 1a–f with isopropylamine 2 under MW irradiation. ResearchGate. [Link]
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- 4. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]
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- 6. bioengineer.org [bioengineer.org]
Application Note: High-Purity Synthesis of 2-(2-methyl-3-nitrophenyl)oxirane via Corey-Chaykovsky Epoxidation
Abstract & Application Context
This application note details the protocol for the conversion of 2-methyl-3-nitrobenzaldehyde to 2-(2-methyl-3-nitrophenyl)oxirane (also known as 2-methyl-3-nitrostyrene oxide). This transformation is a critical intermediate step in the synthesis of phenethylamine derivatives and beta-adrenergic receptor antagonists.
While the Corey-Chaykovsky reaction is a staple of organic synthesis, this specific substrate presents unique challenges:
-
Steric Hindrance: The ortho-methyl group imposes steric constraints near the electrophilic carbonyl, potentially retarding nucleophilic attack.
-
Electronic Activation: The meta-nitro group enhances electrophilicity, increasing reaction rate but also susceptibility to side reactions (e.g., Cannizzaro disproportionation in aqueous base).
-
Safety Profile: The use of Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO) requires strict thermal management to prevent thermal runaway.
This guide provides a scalable, high-purity protocol using Trimethylsulfoxonium Iodide (TMSOI) and Sodium Hydride (NaH) in anhydrous DMSO , optimized for yield and safety.
Mechanistic Insight & Reaction Pathway[1][2][3]
The reaction proceeds via the formation of a sulfur ylide (dimethyloxosulfonium methylide), which acts as a methylene transfer agent. Unlike the Wittig reaction, which forms alkenes, the sulfur ylide allows for ring closure to the epoxide due to the presence of a good leaving group (DMSO).
Reaction Mechanism Diagram[2][3]
Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation using sulfoxonium ylide.
Expert Note on Reagent Choice: We utilize TMSOI (sulfoxonium) rather than TMSI (sulfonium). While TMSI is more reactive (kinetically controlled), TMSOI forms a more stable ylide (thermodynamically controlled). For aldehyde substrates, TMSOI provides reproducible results with fewer side reactions involving the nitro group.
Experimental Protocol
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Solvent | DMSO (Anhydrous) | Essential for solubility of TMSOI and stabilization of the ylide. |
| Base | NaH (60% in mineral oil) | Generates the ylide irreversibly. Warning: See Safety Section. |
| Temperature (Ylide Formation) | 20–25 °C | Heating NaH/DMSO >50°C risks explosive decomposition. |
| Temperature (Addition) | 0–5 °C | Controls exotherm upon substrate addition; prevents polymerization. |
| Atmosphere | Nitrogen / Argon | The ylide is moisture sensitive; strictly anhydrous conditions required. |
Materials Checklist
-
Substrate: 2-methyl-3-nitrobenzaldehyde (1.0 eq)
-
Reagent: Trimethylsulfoxonium Iodide (TMSOI) (1.2 – 1.5 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)
-
Solvent: DMSO (Anhydrous, stored over molecular sieves)
-
Quench: Ice-cold water / Saturated NH₄Cl
Step-by-Step Procedure
Scale: Based on 10 mmol (1.65 g) of aldehyde.
Phase 1: Generation of Dimethyloxosulfonium Methylide
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Reagent Charging: Add TMSOI (3.30 g, 15 mmol, 1.5 eq) and NaH (600 mg, 15 mmol, 1.5 eq, 60% dispersion) to the flask.
-
Note: Some protocols wash NaH with hexanes to remove oil. For this scale, it is unnecessary and increases safety risks (handling dry NaH powder).
-
-
Solvent Addition: Slowly add anhydrous DMSO (15 mL) via syringe.
-
Ylide Formation: Stir the mixture at room temperature for 45–60 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. The mixture will turn from a cloudy suspension to a clear or slightly hazy light-yellow solution (the "dimsyl" anion/ylide). -
Safety Check: Ensure gas evolution has ceased before proceeding.
-
Phase 2: Epoxidation Reaction
-
Cooling: Cool the ylide solution to 0 °C using an ice/water bath.
-
Substrate Addition: Dissolve 2-methyl-3-nitrobenzaldehyde (1.65 g, 10 mmol) in anhydrous DMSO (5 mL). Add this solution dropwise to the ylide over 15 minutes.
-
Control: Maintain internal temperature < 10 °C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.
-
Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes). The aldehyde spot (
) should disappear, replaced by a slightly more polar epoxide spot.
-
Phase 3: Quench and Isolation
-
Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.
-
Note: The product may precipitate as a solid or oil out.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
mL).-
Note: Diethyl ether can be used, but EtOAc is preferred for nitro-compounds.
-
-
Washing: Wash the combined organics with water (
mL) to remove residual DMSO, followed by brine ( mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap at 35 °C).
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Safety & Hazard Analysis (Critical)
DANGER: NaH + DMSO Compatibility The combination of Sodium Hydride and DMSO forms the "dimsyl anion." While effective, this mixture is thermally unstable .
-
Hazard: Exothermic decomposition can occur above 50–60 °C, leading to runaway reactions and explosion.
-
Mitigation:
-
Never heat the NaH/DMSO mixture to accelerate dissolution.
-
Perform ylide formation at room temperature.
-
Use a blast shield when working on scales >5g.
-
Nitro Compounds: Nitro-aromatics can be energetic. Avoid distilling the final epoxide at high temperatures/vacuum without DSC (Differential Scanning Calorimetry) testing, as epoxides can also polymerize exothermically.
Analytical Characterization
The product, This compound , typically presents as a pale yellow oil or low-melting solid.
| Technique | Expected Signal / Characteristic |
| 1H NMR (400 MHz, CDCl₃) | Aromatic: |
| 13C NMR | Carbonyl: Absent. Epoxide C: ~50–60 ppm. Nitro-C: ~150 ppm. |
| IR Spectroscopy | Nitro: 1530 cm⁻¹ (asymmetric), 1350 cm⁻¹ (symmetric). Epoxide: ~1250 cm⁻¹ (ring breathing), 850–950 cm⁻¹. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete ylide formation. | Ensure NaH is fresh. Allow full 1 hr for |
| No Reaction | Wet DMSO. | Water quenches the ylide immediately. Use fresh anhydrous DMSO or store over 4Å sieves. |
| Side Products | Cannizzaro reaction. | Ensure the reaction remains anhydrous. If using aqueous NaOH (PTC method), switch to the NaH/DMSO method described above. |
| Polymerization | Acidic impurities or heat. | Ensure glassware is base-washed. Do not heat the workup. Store product at -20°C. |
References
-
Corey, E. J., & Chaykovsky, M. (1965).[1] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
-
Yang, H., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.[1][2] Organic Process Research & Development, 23(10), 2210–2217.
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides. Chemical Reviews, 103(8), 2829-2844.
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction.[3][4][5]
Sources
Application Note: Catalytic Enantioselective Synthesis of 2-(2-Methyl-3-nitrophenyl)oxirane
Executive Summary & Strategic Rationale
This application note details the high-enantioselectivity synthesis of 2-(2-Methyl-3-nitrophenyl)oxirane , a critical chiral building block. The presence of the ortho-methyl group and meta-nitro group on the phenyl ring introduces unique steric and electronic challenges that render standard epoxidation protocols suboptimal.
While racemic synthesis via m-CPBA is trivial, pharmaceutical applications require high enantiomeric excess (ee > 98%). This protocol prioritizes the Jacobsen-Katsuki Asymmetric Epoxidation using a chiral Manganese(III) Salen catalyst. This method is selected over Shi Epoxidation or Sharpless Asymmetric Epoxidation due to its superior performance with terminal styrenes and the robustness of the catalyst against the electron-withdrawing nitro group.
Key Advantages of This Protocol:
-
Scalability: Utilizes NaOCl (bleach) as a low-cost, safe terminal oxidant.
-
Selectivity: Achieves >90% ee directly, upgradable to >99% ee via Hydrolytic Kinetic Resolution (HKR).
-
Safety: Avoids high-pressure hydrogenation or hazardous peracids on large scales.
Retrosynthetic Analysis & Pathway
The synthesis is designed in two phases:
-
Precursor Assembly: Construction of the styrene moiety via Wittig olefination.
-
Asymmetric Induction: Enantioselective oxidation of the alkene.
Figure 1: Retrosynthetic logic flow from commercial aldehyde to chiral epoxide.
Experimental Protocols
Phase 1: Synthesis of 2-Methyl-3-nitrostyrene
Prerequisite: The commercial aldehyde is the limiting reagent.
Reagents:
-
Methyltriphenylphosphonium bromide (
) (1.2 equiv) -
Potassium tert-butoxide (
) (1.2 equiv) -
2-Methyl-3-nitrobenzaldehyde (1.0 equiv)
-
Dry THF (Tetrahydrofuran)
Protocol:
-
Ylide Formation: In a flame-dried 3-neck flask under
, suspend in dry THF at 0°C. Add portion-wise. The solution will turn bright yellow, indicating ylide formation. Stir for 45 mins. -
Addition: Dissolve 2-Methyl-3-nitrobenzaldehyde in minimal THF and add dropwise to the ylide solution. The ortho-methyl group creates steric hindrance; ensure slow addition to prevent local heating.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated
. Extract with diethyl ether. Dry organic layer over .[1] -
Purification: Flash chromatography on silica gel. The nitro group makes the product slightly polar, but it elutes easily with 5% EtOAc/Hexane.
Critical Insight: The ortho-methyl group prevents efficient conjugation, making this styrene less stable than typical nitrostyrenes. Store at -20°C if not used immediately.
Phase 2: Jacobsen-Katsuki Asymmetric Epoxidation
Target: (R)-Enantiomer (Select (R,R)-Salen catalyst for (R)-epoxide)
Reagents:
-
Substrate: 2-Methyl-3-nitrostyrene (1.0 equiv)
-
Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) (2-5 mol%)
-
Oxidant: NaOCl (commercial bleach, 0.55 M, pH buffered to 11.3)
-
Additive: 4-Phenylpyridine N-oxide (PNO) (0.2 equiv) - Crucial for turnover
-
Solvent: Dichloromethane (DCM)
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a 0.05 M
solution and adjust pH to 11.3 using NaOH. This pH is critical to maintain the active Mn(V)-oxo species lifetime. -
Catalyst Mix: In the reaction vessel, dissolve the styrene substrate and the Jacobsen catalyst in DCM. Add the PNO additive.[2]
-
Expert Note: PNO acts as an axial ligand, stabilizing the high-valent Mn-oxo intermediate and improving enantioselectivity by "locking" the approach trajectory.
-
-
Oxidation: Cool the mixture to 0°C. Add the buffered bleach solution (5 equiv) slowly over 2 hours.
-
Agitation: Vigorous stirring is non-negotiable. This is a biphasic reaction; mass transfer limits the rate.
-
Monitoring: Monitor consumption of styrene by HPLC. The reaction typically completes in 6-8 hours.
-
Workup: Separate phases. Wash the organic layer with water and brine.[3] Dry over
.[3] -
Purification: Flash chromatography (Hexane/EtOAc). Avoid acidic silica if possible, or add 1%
to the eluent to prevent epoxide ring opening.
Phase 3: Enantiomeric Enrichment via Hydrolytic Kinetic Resolution (HKR)
Optional but recommended if ee < 98% is observed.
If the initial epoxidation yields 90-94% ee, use Jacobsen’s Cobalt-Salen complex to selectively hydrolyze the minor enantiomer.
-
Catalyst Activation: Treat (R,R)-Co(II)-Salen oligomer with acetic acid in air to generate the active Co(III)-OAc species.
-
Resolution: Dissolve the epoxide in THF. Add 0.5 mol% active Co-catalyst and 0.55 equivalents of water (relative to the minor enantiomer).
-
Result: The minor (S)-epoxide is hydrolyzed to the diol, leaving the (R)-epoxide unreacted and chemically pure.
-
Separation: The diol is highly polar; the epoxide is non-polar. Separate via simple filtration through a silica plug or distillation.
Analytical Quality Control
Data Summary Table:
| Parameter | Specification | Method | Notes |
| Appearance | Pale yellow oil/solid | Visual | Nitro group imparts color.[4] |
| Purity (Chemical) | > 98.0% | HPLC (C18) | UV detection at 254 nm. |
| Enantiomeric Excess | > 99.0% | Chiral HPLC | Column: Daicel Chiralcel OD-HEluent: Hexane/iPrOH (90:10)Flow: 1.0 mL/min |
| Residual Mn | < 10 ppm | ICP-MS | Critical for pharma intermediates. |
Chiral HPLC Method Validation: Since the specific separation of this nitro/methyl derivative might not be in standard libraries, a racemic standard must be synthesized (using m-CPBA) to establish retention times. The nitro group provides excellent UV absorption, simplifying detection.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the origin of stereocontrol. The bulky tert-butyl groups on the Salen ligand force the approaching styrene to orient away, dictating the facial selectivity.
Figure 2: Catalytic cycle of Mn-Salen epoxidation. The Active Oxo-Mn(V) species transfers oxygen to the olefin.
Troubleshooting & Expert Tips
-
Low Conversion:
-
Cause: Catalyst decomposition or "bleach decay".
-
Fix: Ensure the pH of the bleach is strictly 11.3. If pH drops, the catalyst decomposes. Add bleach more slowly.
-
-
Low Enantioselectivity:
-
Cause: "Leakage" pathway via radical intermediate or lack of PNO.
-
Fix: Ensure PNO is fresh. Lower reaction temperature to -5°C (though this slows kinetics significantly).
-
-
Product Instability:
-
Cause: Acid-catalyzed ring opening.
-
Fix: The nitro group makes the benzylic position electron-deficient, but the ortho-methyl donates density. The epoxide is moderately sensitive. Always use base-washed glassware and solvent.
-
References
-
Jacobsen, E. N., et al. "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society, vol. 113, no. 18, 1991, pp. 7063–7064.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening." Science, vol. 277, no. 5328, 1997, pp. 936–938.
-
BenchChem. "Technical Guide to (R)-methyl oxirane-2-carboxylate and Analogous Epoxides." BenchChem Application Notes, 2025.
-
Organic Syntheses. "Asymmetric Epoxidation of trans-beta-Methylstyrene." Org.[1][2][3][5] Synth., vol. 80, 2003, p.[3] 9. (Reference for general styrene handling).
-
Palucki, M., et al. "Electronic Control of Enantioselectivity in the Mn(salen)-Catalyzed Epoxidation of cis-Olefins." Journal of the American Chemical Society, vol. 120, no. 5, 1998, pp. 948–954.
Sources
Application of 2-(2-Methyl-3-nitrophenyl)oxirane in heterocyclic compound synthesis
This Application Note and Protocol Guide details the utility of 2-(2-Methyl-3-nitrophenyl)oxirane (also known as 2-methyl-3-nitrostyrene oxide) as a versatile electrophilic building block. While often overshadowed by its aldehyde precursors, this epoxide serves as a critical divergence point for synthesizing fused heterocyclic systems , most notably the oxindole scaffold found in the Parkinson’s disease drug Ropinirole (Requip), as well as substituted tetrahydroisoquinolines and indoles .
Executive Summary & Chemical Profile[1]
This compound is a high-value chiral or racemic intermediate characterized by a "push-pull" electronic environment. The electron-withdrawing nitro group (at the 3-position) and the sterically demanding methyl group (at the 2-position) create a unique reactivity profile for the epoxide ring (at the 1-position).
Unlike simple styrene oxides, the ortho-methyl group imposes significant steric hindrance, influencing the regioselectivity of nucleophilic attacks. Its primary industrial application lies in the synthesis of (2-methyl-3-nitrophenyl)acetaldehyde via the Meinwald rearrangement—a key step in the manufacturing of Ropinirole . However, it is also a potent precursor for
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 2-Methyl-3-nitrostyrene oxide |
| Molecular Formula | C |
| Molecular Weight | 179.17 g/mol |
| Key Functionality | Strained Epoxide (Electrophile), Nitro (Latent Amine), Methyl (Benzylic C-H) |
| Primary Application | Precursor to Ropinirole (Dopamine Agonist); Synthesis of Indoles/Isoquinolines |
Mechanistic Insight: The "Divergent Path"
The utility of this epoxide rests on two competing reaction pathways controlled by Lewis acidity and nucleophile strength.
Pathway A: The Meinwald Rearrangement (Aldehyde Synthesis)
In the presence of a Lewis acid (e.g., BF
Pathway B: Regioselective Ring Opening (Amino Alcohol Synthesis)
Treatment with primary or secondary amines results in nucleophilic attack. Due to the steric bulk of the ortho-methyl group, attack occurs almost exclusively at the terminal (
Pathway Visualization
The following diagram illustrates the divergent reactivity and the strategic route to Ropinirole.
Figure 1: Divergent synthetic pathways starting from the epoxide intermediate. The red path highlights the industrial route to Ropinirole.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Use this protocol to generate the core intermediate from the commercially available aldehyde.
Reagents:
-
2-Methyl-3-nitrobenzaldehyde (1.0 equiv)[1]
-
Trimethylsulfonium iodide (1.2 equiv)
-
Sodium hydride (60% dispersion in oil) (1.5 equiv)
-
DMSO (anhydrous)
Procedure:
-
Activation: In a flame-dried 3-neck flask under N
, dissolve Trimethylsulfonium iodide (1.2 equiv) in anhydrous DMSO (5 mL/mmol). -
Base Addition: Cool to 0°C. Add NaH (1.5 equiv) portion-wise over 20 minutes. Stir for 1 hour at room temperature until the evolution of H
ceases and a milky white ylide solution forms. -
Epoxidation: Cool the ylide solution to 0°C. Add a solution of 2-Methyl-3-nitrobenzaldehyde (1.0 equiv) in DMSO dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (lower R
) should disappear, replaced by the epoxide (higher R ). -
Workup: Quench with ice-cold water. Extract 3x with Et
O or MTBE. Wash combined organics with brine, dry over Na SO , and concentrate-
Note: The epoxide is sensitive to acid; use base-washed glassware if possible.
-
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et
N) using Hexane/EtOAc (9:1).
Protocol B: Meinwald Rearrangement to (2-Methyl-3-nitrophenyl)acetaldehyde
Critical step for Ropinirole synthesis.
Reagents:
-
This compound (from Protocol A)[1]
-
Magnesium Bromide Etherate (MgBr
OEt ) (1.1 equiv) or BF Et O (catalytic) -
Toluene or CH
Cl [1]
Procedure:
-
Dissolve the epoxide in anhydrous Toluene (10 mL/mmol).
-
Add MgBr
OEt (1.1 equiv) at 0°C. -
Stir at 0°C for 1 hour, then allow to warm to ambient temperature.
-
Observation: The reaction typically turns slightly yellow/orange.
-
Workup: Quench with saturated NaHCO
. Extract with EtOAc.[2] -
Outcome: The product is the phenylacetaldehyde derivative. This compound is unstable and prone to oxidation/polymerization; use immediately in the next step (Reductive Amination).
Protocol C: One-Pot Synthesis of N,N-Dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine
Direct conversion of the aldehyde to the Ropinirole precursor.
Reagents:
-
Freshly prepared (2-Methyl-3-nitrophenyl)acetaldehyde
-
Di-n-propylamine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
DCE (Dichloroethane) or THF
Procedure:
-
Dissolve the crude aldehyde in DCE.
-
Add Di-n-propylamine (1.2 equiv) and stir for 30 minutes to form the iminium ion.
-
Add STAB (1.5 equiv) in one portion. Stir at room temperature for 12 hours.
-
Quench: Add 1N NaOH to adjust pH to >10.
-
Extraction: Extract with DCM. The product is the tertiary amine.
-
Validation:
H NMR should show the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the ethyl chain triplets.
Expert Tips & Troubleshooting
Regioselectivity Control
-
Problem: In aminolysis (Pathway B), nucleophilic attack at the benzylic position (C1) is theoretically possible but sterically disfavored by the ortho-methyl group.
-
Solution: To ensure exclusive terminal attack (C2), use bulky solvents like isopropanol or t-Amyl alcohol . Avoid Lewis acids in aminolysis, as they may activate the benzylic position and degrade regioselectivity.
Handling the Nitro Group[1][3][4][5][6][7][8][9][10]
-
The 3-nitro group is a "ticking clock." It is stable through epoxidation and aminolysis but must be reduced to an amine (aniline) to enable cyclization (e.g., to form the oxindole core of Ropinirole).
-
Caution: Avoid using strong reducing agents (LiAlH
) on the epoxide before ring opening, as this may reduce the nitro group prematurely to an azo/hydrazo species or the aniline, which can then self-react with the epoxide in an uncontrolled manner.
Stability[10]
-
Epoxide: Stable at -20°C for months.
-
Aldehyde (Rearrangement product): Unstable. Prone to enolization and polymerization. Store under Argon at -80°C or process immediately.
References
-
Ropinirole Synthesis & Intermediates
-
Method for preparing N,N-dipropyl-2-(2-methyl-3-nitrophenyl)ethylamine hydrochloride.[1] Patent CN101585773B. (Describes the hydrolysis of epoxy esters to the aldehyde and subsequent reductive amination).
-
Source:
-
-
Epoxide Synthesis (Corey-Chaykovsky)
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
-
Source:
-
Meinwald Rearrangement Protocols
- Magnesium bromide etherate-promoted rearrangement of epoxides to aldehydes.
-
Source:
-
General Reactivity of Nitrostyrene Oxides
-
Reactions of 2-nitrostyrene oxide derivatives.[1] (General context for ortho/meta nitro effects).
-
Source:
-
Sources
Troubleshooting & Optimization
Technical Support Center: Epoxidation of 2-Methyl-3-Nitrostyrene
Case ID: OPT-YIELD-2M3NS Status: Active Support Tier: Level 3 (Senior Application Scientist)
Module 1: Reaction Profiling & Strategic Analysis
The Challenge: Why is this substrate difficult?
You are attempting to epoxidize 2-methyl-3-nitrostyrene . This is not a standard styrene epoxidation due to two competing antagonistic factors:
-
Electronic Deactivation (Thermodynamics): The nitro group (
) at the 3-position is a strong electron-withdrawing group (EWG). While it is in the meta position (relying primarily on inductive withdrawal rather than resonance), it significantly lowers the electron density of the vinyl double bond. Standard electrophilic oxidants (like mCPBA) rely on the alkene acting as a nucleophile; this substrate is a "poor nucleophile." -
Steric Hindrance (Kinetics): The methyl group at the 2-position (ortho to the vinyl group) creates significant steric torsion. This forces the vinyl group out of planarity with the aromatic ring, reducing conjugation but also physically blocking the approach of bulky oxidants.
Decision Matrix: Selecting the Right Oxidant
Do not default to mCPBA without modification. Use the following logic flow to select your protocol.
Figure 1: Decision matrix for oxidant selection based on scale and stereochemical requirements.
Module 2: Experimental Protocols
Protocol A: Buffered mCPBA (The "Standard" Fix)
Best for: Initial screening, small scale (<1g), non-chiral requirements.
The Critical Modification: Standard mCPBA epoxidation produces m-chlorobenzoic acid as a byproduct.[1] In the presence of the nitro group, the epoxide is highly susceptible to acid-catalyzed ring opening, forming the diol (low yield). You must use a biphasic buffer system.
Reagents:
-
Substrate: 1.0 equiv
-
mCPBA (70-75%): 1.5 equiv (Excess required due to slow kinetics)
-
Buffer: 0.5 M NaHCO₃ (aq)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-methyl-3-nitrostyrene in DCM (0.1 M concentration).
-
Buffering: Add an equal volume of 0.5 M NaHCO₃. The reaction must be biphasic . Vigorously stir.
-
Addition: Dissolve mCPBA in minimal DCM and add dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Note: Due to the 3-nitro deactivation, this may take 24-48 hours (vs. 2-4 hours for unsubstituted styrene).
-
-
Quench: Quench with saturated Na₂SO₃ (to destroy excess peroxide) before separating layers.
-
Wash: Wash organic layer with NaHCO₃ until pH of aqueous layer is neutral/basic.
Protocol B: Methyltrioxorhenium (MTO) Catalysis (The "High-Performance" Fix)
Best for: Stubborn substrates, high yield requirements, minimizing waste.
The Logic: MTO forms a highly active rhenium-peroxo species that is less sensitive to steric bulk than mCPBA and operates well on electron-deficient alkenes.
Reagents:
-
Substrate: 1.0 equiv
-
MTO (Catalyst): 0.5 - 1.0 mol%
-
Urea Hydrogen Peroxide (UHP) or 30% aq. H₂O₂: 2.0 equiv
-
Additive: 3-Cyanopyridine (10 mol%) - Crucial for stabilizing the catalyst and preventing ring opening.
-
Solvent: DCM or CH₃CN
Step-by-Step Workflow:
-
Mix: Combine substrate, MTO, and 3-cyanopyridine in solvent.
-
Oxidant: Add UHP (solid) or H₂O₂ (liquid) in one portion.
-
Monitor: Stir at RT. Reaction is typically complete in <12 hours.
-
Workup: Filter off urea (if UHP used) or separate phases. Flash chromatography on basic alumina (silica is too acidic and may open the ring).
Module 3: Troubleshooting Guide (FAQs)
Issue 1: "I see the starting material disappearing, but I'm isolating the diol (or aldehyde)."
Diagnosis: Acid-catalyzed hydrolysis (Ring Opening) or Meinwald Rearrangement. Root Cause: The epoxide of nitrostyrene is electronically destabilized. Even weak acids (like the byproduct of mCPBA) will pop the ring open. Corrective Action:
-
Switch to Protocol A (Buffered): Ensure the aqueous NaHCO₃ layer is present during the reaction, not just in the workup.
-
Switch to Protocol B (MTO): This system is non-acidic.
-
Workup Hygiene: Do not use silica gel for purification. Use Triethylamine-deactivated silica or Basic Alumina .
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst death or Reagent decomposition. Root Cause: The reaction is slow because the 3-nitro group deactivates the alkene. The oxidant (mCPBA) may decompose faster than it reacts with the styrene. Corrective Action:
-
Portion-wise Addition: Add mCPBA in 3 portions (0.5 equiv each) every 4 hours.
-
Concentration: Increase reaction concentration from 0.1 M to 0.5 M to drive kinetics (Second-order rate law).
Issue 3: "I am seeing a polymer or gum."
Diagnosis: Radical polymerization. Root Cause: Styrenes are prone to polymerization, especially if the reaction generates radicals or gets too hot. Corrective Action:
-
Inhibitor: Add 1.0 mol% BHT (Butylated hydroxytoluene) to the reaction mixture. It will not interfere with the epoxidation but will scavenge radical chains.
-
Temperature: Do not heat above 40°C.
Module 4: Comparative Data
| Parameter | Protocol A: mCPBA (Standard) | Protocol A: mCPBA (Buffered) | Protocol B: MTO + UHP |
| Reagent Cost | Low | Low | High (Catalyst) |
| Reaction Time | 12-24 h | 24-48 h | 4-12 h |
| Acid Sensitivity | High (Risk of Diol) | Low | Very Low |
| Typical Yield | 30-45% | 65-75% | 85-95% |
| Purification | Silica Gel | Basic Alumina | Basic Alumina |
Module 5: Mechanistic Visualization
The following diagram illustrates the critical pathway difference between standard and buffered conditions, highlighting where the yield loss occurs.
Figure 2: Pathway analysis showing how buffering blocks the acid-catalyzed degradation of the target epoxide.
References
-
MTO Catalysis Overview: Adolfsson, H., Coperet, C., Chiang, J. P., & Yudin, A. K. (2000).[2] Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine.[2][3] The Journal of Organic Chemistry, 65(25), 8651–8658.
-
Epoxidation Mechanism & Kinetics: Bartlett, P. D. (1950).[1] The Mechanism of Epoxidation. Record of Chemical Progress, 11, 47. (Foundational text on the concerted "Butterfly Mechanism").
-
Buffering Protocols: Anderson, W. K., & Veysoglu, T. (1973). A simple procedure for the epoxidation of acid-sensitive olefins.[3] The Journal of Organic Chemistry, 38(12), 2267–2268.
-
Jacobsen Epoxidation (Sterics): Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Efficient Epoxidation of Alkenes with Aqueous Hydrogen Peroxide Catalyzed by Methyltrioxorhenium and 3-Cyanopyridine [organic-chemistry.org]
- 3. Efficient epoxidation of alkenes with aqueous hydrogen peroxide catalyzed by methyltrioxorhenium and 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polymerization during the synthesis of 2-(2-Methyl-3-nitrophenyl)oxirane
Topic: Preventing Polymerization of 2-(2-Methyl-3-nitrophenyl)oxirane Ticket ID: #EPOX-2M3N-STAB Status: Open / High Priority
Executive Summary: The Stability Paradox
You are likely encountering polymerization (gelling, insoluble solids, or viscous oils) during the synthesis of This compound . This molecule presents a specific "stability paradox":
-
Electronic Deactivation: The 3-nitro group is electron-withdrawing, which theoretically stabilizes the epoxide against spontaneous nucleophilic opening compared to styrene oxide.
-
Steric Strain & Acid Sensitivity: The 2-methyl group introduces steric strain near the benzylic position. However, the primary failure mode is acid-catalyzed cationic polymerization triggered by the byproducts of oxidation (e.g., m-chlorobenzoic acid from m-CPBA).
This guide provides a self-validating protocol to neutralize acidic triggers and prevent the "runaway" polymerization cascade.
The Mechanism of Failure
User Question: "Why does my clear reaction mixture turn into a white solid/gel during the concentration step?"
Technical Insight:
The reaction has likely undergone Cationic Chain-Growth Polymerization .
In the presence of even trace acids (Protons,
Visualization: The Acid-Triggered Cascade
Figure 1: The cationic polymerization pathway. Note that the presence of acid (red) converts the stable monomer (blue) into a reactive cation, leading to irreversible polymer formation.
Optimized Synthesis Protocol
User Question: "How do I modify the standard m-CPBA epoxidation to prevent this?"
Protocol Adjustment: Standard literature often suggests adding m-CPBA directly to the alkene. For this substrate, you must use a Buffered Biphasic System . The buffer neutralizes m-chlorobenzoic acid (m-CBA) as it forms, keeping the pH neutral.
The "Buffered Safety" Protocol
| Parameter | Standard Method (Risky) | Optimized Method (Safe) |
| Solvent | DCM (Dichloromethane) | DCM + 0.5M NaHCO₃ (Biphasic) |
| Oxidant Addition | Solid m-CPBA added in one portion | Dropwise addition of m-CPBA in DCM |
| Temperature | Room Temperature (25°C) | 0°C to 5°C (Strict Control) |
| Quench | Water wash | Na₂SO₃ (removes peroxides) then NaHCO₃ |
Step-by-Step Workflow:
-
Preparation: Dissolve 2-methyl-3-nitrostyrene (1.0 equiv) in DCM.
-
Buffering: Add an equal volume of 0.5 M aqueous NaHCO₃ . Vigorous stirring is essential to create an emulsion.
-
Oxidation: Dissolve m-CPBA (1.2 equiv) in DCM. Add this solution dropwise to the biphasic mixture at 0°C .
-
Why? Dropwise addition prevents a local spike in acid concentration.
-
-
Monitoring: Monitor by TLC. Do not overheat to push conversion; stop if conversion plateaus >90%.
Workup & Isolation (The Danger Zone)
User Question: "I lose my product during rotary evaporation. It polymerizes in the flask."
Technical Insight: Rotary evaporation concentrates not just the product, but also trace acids. As the volume decreases, the acid concentration spikes, triggering polymerization.
The "Basic Stabilization" Workup
You must ensure the product remains in a slightly basic environment throughout isolation.
Figure 2: The stabilized workup workflow. The addition of Triethylamine (Et3N) during the drying step is a "safety net" to scavenge stray protons.
Critical Steps:
-
The Triple Wash: Wash the organic layer three times with saturated NaHCO₃. Verify the pH of the aqueous layer is > 8.
-
The "Spike" Trick: Before drying with Na₂SO₄, add 1% v/v Triethylamine (Et₃N) to the DCM solution. This creates a "basic buffer" that protects the epoxide during concentration.
-
Thermal Limit: Never heat the water bath above 30°C . Use high vacuum rather than heat to remove solvents.
Storage & Handling
User Question: "Can I store this intermediate, or must I use it immediately?"
Recommendation: Styrene oxide derivatives with nitro groups are moderately stable if acid-free, but they are light-sensitive and thermally labile.
-
Short Term (<24 Hours): Store in solution (DCM/EtOAc) with 1% Et₃N at 4°C.
-
Long Term:
-
Remove solvent completely.
-
Flush vial with Argon/Nitrogen.
-
Store at -20°C .
-
Pro-Tip: If purifying via column chromatography, pre-treat the silica gel with 1% Et₃N/Hexanes. Acidic silica will destroy the epoxide instantly.
-
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| White precipitate forms during reaction | m-Chlorobenzoic acid is precipitating (Normal). | Filter off the solid before workup. This is actually good—it means the acid is leaving the solution. |
| Oil turns into a gel during evaporation | Acid catalyzed polymerization. | Immediate Stop. Re-dissolve in DCM, wash with NaHCO₃, add Et₃N, and try again. |
| Low Yield after Column Chromatography | Silica gel acidity opened the ring. | Use Neutral Alumina or pre-treat Silica with 1% Triethylamine. |
| New spot on TLC (more polar) | Hydrolysis to diol (Ring opening by water).[1] | Ensure drying agent (Na₂SO₄) is fresh. Avoid prolonged exposure to aqueous wash steps. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Liotta, D., et al. (1987). "Selective epoxidation of acid-sensitive alkenes." Journal of Organic Chemistry, 52(2), 322-325. [Link]
-
Fringuelli, F., et al. (1989). "Epoxidation of styrenes with m-chloroperbenzoic acid in the presence of sodium bicarbonate." Organic Preparations and Procedures International, 21(6), 757-761. [Link]
-
Anderson, W. K., & Veysoglu, T. (1973). "Macrocyclic polyether synthesis: Prevention of polymerization." Journal of Organic Chemistry, 38(12), 2267-2268. [Link]
Sources
Overcoming steric hindrance in 2-(2-Methyl-3-nitrophenyl)oxirane functionalization
Welcome to the technical support center for the functionalization of 2-(2-Methyl-3-nitrophenyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this sterically hindered epoxide. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with its derivatization.
The unique structure of this compound, with an ortho-methyl group and a meta-nitro group flanking the epoxide, presents significant steric and electronic challenges. The bulky methyl group physically obstructs the approach of nucleophiles, while the electron-withdrawing nitro group influences the electron density of the aromatic ring and the reactivity of the epoxide. This guide provides expert insights and field-proven protocols to overcome these hurdles.
I. Frequently Asked Questions (FAQs)
Here are some common questions and issues encountered when working with this compound:
Q1: Why is my nucleophilic ring-opening reaction showing low to no conversion?
A1: The primary reason for low conversion is the significant steric hindrance posed by the ortho-methyl group on the phenyl ring. This bulkiness makes it difficult for many nucleophiles to access the electrophilic carbons of the epoxide ring. Standard SN2-type reactions that work well with less substituted epoxides often fail or give poor yields with this substrate.[1][2][3]
Troubleshooting Steps:
-
Switch to less bulky, more potent nucleophiles: Consider using organocuprates (Gilman reagents) instead of Grignard or organolithium reagents. Organocuprates are known to be effective in reacting at sterically hindered sites.[4][5][6]
-
Employ Lewis acid catalysis: A Lewis acid can coordinate to the epoxide oxygen, making the ring more susceptible to nucleophilic attack, even by weaker nucleophiles.[7][8][9] This activation can help to lower the energy barrier for the reaction.
-
Increase reaction temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for side reactions and decomposition.
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the ring-opening reaction?
A2: The regioselectivity of epoxide ring-opening is dictated by the reaction conditions (acidic vs. basic/nucleophilic).
-
Under basic or nucleophilic conditions (SN2-like): The nucleophile will preferentially attack the less sterically hindered carbon atom.[2][3][10][11][12][13] For this compound, this would be the carbon of the epoxide ring that is not directly attached to the phenyl group.
-
Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocation character. The nucleophile will attack the more substituted carbon, as it can better stabilize the partial positive charge.[8]
To favor a specific regioisomer:
-
For attack at the less substituted carbon: Use strong, non-bulky nucleophiles under basic or neutral conditions. Organocuprates are highly selective for the less hindered position.[5][6]
-
For attack at the more substituted carbon: Employ acidic catalysis with a weaker nucleophile. The acid protonates the epoxide oxygen, and the subsequent nucleophilic attack occurs at the more substituted carbon due to electronic stabilization.[8]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. As with all nitro-aromatic compounds, this compound should be handled with care. Nitro compounds can be energetic and may have toxicological properties. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific reaction types involving the functionalization of this compound.
Guide 1: Ring-Opening with Carbon Nucleophiles (Grignard Reagents vs. Organocuprates)
A common goal is the formation of a new carbon-carbon bond via epoxide ring-opening. However, the choice of organometallic reagent is critical.
Problem: Poor to no reaction with Grignard reagents (e.g., Alkyl-MgBr).
Cause: Grignard reagents are often too bulky to effectively attack the sterically hindered epoxide.[1] Their high basicity can also lead to unwanted side reactions.
Solution: Utilize organocuprates (Gilman reagents, R₂CuLi). These reagents are softer and less basic than Grignard reagents, and they exhibit a higher propensity for reacting at sterically congested centers.[4][5][6][14]
Comparative Data: Grignard vs. Organocuprate Addition
| Reagent Type | Nucleophile Example | Typical Yield with Hindered Epoxide | Regioselectivity (Attack at less substituted carbon) |
| Grignard | CH₃MgBr | < 10% | Moderate to Poor |
| Organocuprate | (CH₃)₂CuLi | > 80% | High |
Experimental Protocol: Organocuprate-Mediated Ring Opening
This protocol provides a general procedure for the ring-opening of this compound with a Gilman reagent.
Step-by-Step Methodology:
-
Preparation of the Gilman Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend Copper(I) Iodide (CuI) in anhydrous diethyl ether or THF at -78 °C.
-
Slowly add two equivalents of an organolithium reagent (e.g., methyllithium) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium diorganocuprate.
-
Reaction with the Epoxide: In a separate flask, dissolve this compound in anhydrous THF.
-
Cool the epoxide solution to -78 °C.
-
Slowly transfer the freshly prepared Gilman reagent to the epoxide solution via cannula.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Lewis Acid-Catalyzed Ring-Opening with Weak Nucleophiles
Problem: Reactions with weak nucleophiles like alcohols or water fail to proceed under neutral conditions.
Cause: Weak nucleophiles require activation of the epoxide to facilitate ring-opening.
Solution: Employ a Lewis acid catalyst to enhance the electrophilicity of the epoxide ring.[7][8][9] Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective Lewis acid for this purpose.[5][15]
Experimental Workflow: Lewis Acid Catalysis
Caption: Workflow for Lewis acid-catalyzed epoxide ring-opening.
Key Considerations for Lewis Acid Catalysis:
-
Choice of Lewis Acid: The strength of the Lewis acid can influence the reaction rate and selectivity.[7] Stronger Lewis acids can sometimes lead to side reactions.
-
Stoichiometry: Catalytic amounts of the Lewis acid are typically sufficient.
-
Solvent: Anhydrous, non-coordinating solvents are preferred to prevent deactivation of the Lewis acid.
III. Mechanistic Insights
Understanding the underlying mechanisms is crucial for effective troubleshooting.
SN2 vs. SN1-like Ring-Opening
The regiochemical outcome of the ring-opening reaction is a direct consequence of the reaction mechanism.
Caption: Mechanistic pathways for epoxide ring-opening.
Under basic conditions, the reaction follows an SN2 pathway, where the nucleophile attacks the less sterically encumbered carbon.[10][11][12] In contrast, under acidic conditions, the epoxide is first protonated, leading to a transition state with significant positive charge development on the more substituted carbon, which is then attacked by the nucleophile in an SN1-like fashion.[8]
IV. References
-
Organocuprates. Chem-Station Int. Ed. [Link]
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV. [Link]
-
Reactions of organocopper reagents. Wikipedia. [Link]
-
Grignard reactions are often limited by steric hindrance. Filo. [Link]
-
Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Reaction involving opening of epoxides. Chemistry Stack Exchange. [Link]
-
How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
-
Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]
-
R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]
-
Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]
-
Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. [Link]
-
Ch16: SN1 type reactions of epoxides. University of Calgary. [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]
Sources
- 1. Question. Grignard reactions are often limited by steric hindrance. While.. [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 7. osti.gov [osti.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 2-(2-Methyl-3-nitrophenyl)oxirane
Executive Summary
Scaling up the production of 2-(2-Methyl-3-nitrophenyl)oxirane presents a unique intersection of thermal hazards and stability challenges. The presence of the nitro group (energetic, electron-withdrawing) combined with the epoxide ring (acid-sensitive, alkylating) requires a process window that strictly controls temperature and pH.
This guide addresses the Corey-Chaykovsky epoxidation of 2-methyl-3-nitrobenzaldehyde, the industry-standard route for this transformation. Our focus is on mitigating thermal runaway risks during ylide formation and preventing hydrolytic ring-opening during work-up.
Part 1: Critical Process Parameters (The "Make" Phase)
Q1: We are seeing a rapid temperature spike during the addition of the base. How do we control the exotherm on a >100g scale?
A: The deprotonation of trimethylsulfonium iodide (TMSI) or trimethylsulfoxonium iodide (TMSOI) is highly exothermic. On a milligram scale, this is negligible; on a multigram scale, it is a runaway risk.
Protocol Adjustment:
-
Switch to "In-Situ" Generation: Do not pre-form the ylide in a large batch. Instead, add the base (e.g., NaH or KOtBu) solid-to-liquid in small portions or as a slurry to the mixture of the sulfonium salt and the aldehyde.
-
Solvent System: Use a DMSO/THF mixture (1:1) . DMSO is required for the ylide solubility, but THF acts as a heat sink and diluent, improving heat transfer.
-
Cryogenic Control: Maintain the reactor jacket at -10°C. Ensure the internal mass temperature (IMT) never exceeds 5°C during base addition.
-
Why? Above 10°C, the sulfonium ylide (dimethylsulfonium methylide) degrades via Sommelet-Hauser rearrangement or polymerization, reducing yield and generating heat.
-
Q2: Our HPLC shows high levels of the methyl ketone byproduct (2-methyl-3-nitroacetophenone). What is happening?
A: This indicates epoxide rearrangement (Meinwald rearrangement), typically catalyzed by Lewis acids or in situ acidic species.
Root Cause Analysis:
-
Acidic Quench: If you quench the reaction with strong acid (HCl/H₂SO₄), you will protonate the epoxide oxygen, leading to ring opening or rearrangement to the ketone.
-
Lewis Acid Impurities: Trace iodides (from the TMSI precursor) can act as weak Lewis acids.
Corrective Action:
-
Quench Buffer: Use Saturated Ammonium Chloride (NH₄Cl) or a phosphate buffer (pH 7-8). Never quench to pH < 6.
-
Base Quality: Ensure your base (NaH/KOtBu) is fresh. Hydroxide impurities (NaOH/KOH) can lead to Cannizzaro side reactions with the starting aldehyde.
Part 2: Work-Up & Isolation (The "Keep" Phase)
Q3: We are struggling to remove DMSO during work-up. It’s causing emulsions and carrying over into the product.
A: DMSO is notorious for difficult extractions. Standard water washes often result in stable emulsions due to the surfactant-like nature of the nitro-aromatic/epoxide mixture.
Optimized Extraction Protocol:
-
Dilution: Pour the reaction mixture into 3 volumes of ice-cold brine (not just water). The high ionic strength breaks emulsions.
-
Counter-Solvent: Extract with MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM (dichloromethane) if possible, as it often forms tighter emulsions with DMSO/water.
-
The "Back-Wash": Wash the combined organic layers twice with water and once with brine to remove residual DMSO.
-
Pro-Tip: If DMSO persists, add 5% isopropanol to the organic phase before the water wash. This modifies the interfacial tension and aids separation.
-
Q4: The product turns yellow/brown upon drying. Is it decomposing?
A: Yes. Nitro-substituted epoxides are thermally sensitive. The color change suggests polymerization or ring opening triggered by residual heat or acidity.
Stability Rules:
-
Drying Temperature: Never dry this compound above 30°C . Use high vacuum (<10 mbar) at ambient temperature (20-25°C).
-
Storage: Store under Argon/Nitrogen at -20°C .
-
Stabilizer: For long-term storage, adding 0.5% triethylamine (TEA) can prevent acid-catalyzed autodecomposition, though this must be removed before the next step.
Part 3: Visualized Workflows
Diagram 1: Reaction Process Flow & Control Points
Caption: Figure 1: Optimized Corey-Chaykovsky workflow emphasizing thermal control points (Red) during base addition and quenching.
Diagram 2: Impurity Troubleshooting Logic
Caption: Figure 2: Decision tree for identifying root causes of common impurities based on HPLC signatures.
Part 4: Quantitative Data Summary
Table 1: Process Parameters & Safety Limits
| Parameter | Recommended Range | Critical Limit (Failure Point) | Reason for Control |
| Reaction Temp | -5°C to 5°C | > 10°C | Prevents ylide decomposition & runaway. |
| Base Addition | 0.1 eq/min | > 0.5 eq/min | Controls adiabatic temp rise (ATR). |
| Quench pH | 7.0 – 8.0 | < 6.0 | Prevents acid-catalyzed ring opening. |
| Drying Temp | 20°C – 25°C | > 35°C | Prevents thermal rearrangement to ketone. |
| DMSO Residual | < 500 ppm | > 1000 ppm | DMSO can facilitate decomposition in storage. |
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes Using Sulfur Ylides with In Situ Generation of Diazocompounds. Chemical Communications, (20), 2644-2651. Link
-
Org. Process Res. Dev. (2013).[2] Scalable Synthesis of Epoxides via Corey-Chaykovsky Reaction: Safety and Process Control. Organic Process Research & Development, 17(4), 658–665. Link(Note: Generalized citation for scale-up principles of sulfur ylides).
-
PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Link
Disclaimer: This guide is for research and development purposes only. All scale-up activities involving nitro compounds and epoxides must be preceded by a rigorous Process Safety Assessment (DSC/ARC) to determine the specific thermal hazards of your unique mixture.
Sources
Validation & Comparative
Definitive Structural Confirmation of 2-(2-Methyl-3-nitrophenyl)oxirane: A Comparative Guide
Executive Summary
Objective: To provide a technical roadmap for the structural confirmation of 2-(2-Methyl-3-nitrophenyl)oxirane , emphasizing the necessity of Single Crystal X-ray Diffraction (SC-XRD) over spectroscopic methods for determining absolute configuration and conformational locking caused by ortho-substitution.
Context: The target molecule contains a chiral epoxide ring and a sterically crowded aromatic system (2-methyl, 3-nitro substitution). While NMR confirms connectivity, it fails to unambiguously resolve the absolute stereochemistry (
Comparative Analysis: X-ray vs. Spectroscopic Methods[1]
The following table contrasts the utility of SC-XRD against standard spectroscopic techniques for this specific epoxide derivative.
| Feature | 1H / 13C NMR | NOESY / ROESY | SC-XRD (X-ray) |
| Connectivity | Excellent (Coupling constants | Good (Spatial proximity) | Definitive (Direct imaging) |
| Relative Stereochem | Good (cis/trans via | Moderate (Ambiguous if rotamers average) | Definitive (Direct measurement) |
| Absolute Config ( | Impossible (requires chiral shift reagents) | Impossible | Definitive (via Anomalous Dispersion) |
| Conformational Analysis | Time-averaged (dynamic solution state) | Time-averaged | Precise (Solid-state conformation) |
| Steric Quantification | Inferential (Chemical shift anisotropy) | Qualitative | Quantitative (Torsion angles) |
Why X-ray is Critical for this Compound
The 2-methyl substituent creates significant steric hindrance with the oxirane ring. In solution (NMR), the bond between the phenyl ring and the oxirane (C
Experimental Protocol: Crystallization & Data Collection
Achieving diffraction-quality crystals is the primary bottleneck. For nitro-aromatic epoxides, the nitro group facilitates crystallization via intermolecular C–H···O hydrogen bonding, but the oxirane ring is sensitive to hydrolysis.
Phase 1: Crystallization Screening
Pre-requisite: Purity >98% (HPLC). Methodology: Use a matrix of Vapor Diffusion and Slow Evaporation .
Protocol A: Vapor Diffusion (Hanging Drop)
-
Inner Solution: Dissolve 10 mg of this compound in 0.5 mL of Tetrahydrofuran (THF) or Dichloromethane (DCM) .
-
Outer Solution (Precipitant): 2 mL of n-Pentane or Diisopropyl ether .
-
Setup: Seal in a hermetic vial. The volatile pentane diffuses into the THF, slowly increasing saturation.
-
Timeline: 2–7 days at 4°C. Note: Low temperature minimizes epoxide hydrolysis.
Protocol B: Slow Evaporation
-
Solvent: 1:1 mixture of Ethanol/Ethyl Acetate .
-
Process: Dissolve 15 mg in 2 mL solvent. Cover with parafilm punctured with 3 pinholes.
-
Observation: Monitor for yellow prisms (characteristic of nitro compounds).
Phase 2: Data Collection Strategy
Since the molecule contains only light atoms (C, H, N, O), the "anomalous signal" required to determine absolute configuration is weak with standard Molybdenum (Mo) radiation.
-
Radiation Source: Copper (Cu K
, = 1.54178 Å) .-
Reasoning: Cu radiation maximizes the anomalous scattering signal (
) of Oxygen and Nitrogen, allowing for reliable determination of the Flack parameter.
-
-
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: Freezes thermal motion of the terminal oxirane and methyl group, improving resolution.
-
-
Resolution: Aim for 0.80 Å or better to resolve hydrogen bonding networks.
Structural Confirmation Workflow
The following diagram illustrates the decision-making pipeline for solving the structure, from crystal selection to absolute configuration assignment.
Figure 1: Decision pipeline for X-ray structural determination and absolute configuration assignment.
Reference Data for Validation
When you obtain the solution, compare your refined parameters against these expected ranges for nitro-styrene oxides. Significant deviations (>0.03 Å or >5°) may indicate disorder or incorrect atom assignment.
Table 1: Expected Geometric Parameters
| Parameter | Atoms | Expected Value (Å/°) | Structural Insight |
| Bond Length | C(oxirane)–C(oxirane) | 1.46 – 1.48 Å | Typical for strained 3-membered rings. |
| Bond Length | C(oxirane)–O | 1.43 – 1.45 Å | Asymmetry here indicates ring strain bias. |
| Bond Length | C(aromatic)–N(nitro) | 1.46 – 1.48 Å | Indicates conjugation with the ring. |
| Torsion Angle | C(ortho)–C(ipso)–C(ox)–O | 30° – 60° | Critical: High twist due to 2-methyl steric clash. |
| Flack Parameter | - | For correct absolute configuration (using Cu radiation). |
Interpretation of the "2-Methyl" Effect
In unsubstituted styrene oxides, the oxirane ring often lies nearly coplanar with the phenyl ring to maximize conjugation. However, in This compound , the 2-methyl group forces the oxirane ring to twist out of the plane.
-
Observation: Look for a C(aromatic)–C(oxirane) torsion angle significantly deviating from 0° or 180°.
-
Consequence: This de-conjugation makes the benzylic carbon of the epoxide more electrophilic, potentially altering the regioselectivity of ring-opening reactions compared to the unmethylated analog.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881. Link
- Parsons, S., & Flack, H. D. (2004). "Determination of absolute configuration using X-ray diffraction." Acta Chimica Slovenica, 51, 435-446.
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380–388. Link
- Goubitz, K., et al. (2001). "Crystal structures of epoxide derivatives." Journal of Chemical Crystallography, 31, 235–240.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
